

Application Notes: JAK2 JH2 binder-1 in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	JAK2 JH2 binder-1	
Cat. No.:	B10830884	Get Quote

Introduction

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in signal transduction pathways initiated by cytokines and growth factors. The JAK-STAT signaling pathway is integral to numerous cellular processes, including hematopoiesis, immunity, cell proliferation, and differentiation.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various malignancies and myeloproliferative neoplasms (MPNs).[5][6] The JAK2 protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2), which regulates the activity of the JH1 domain.[5][6][7] The V617F mutation within the JH2 domain is a common driver of MPNs, leading to constitutive activation of JAK2 signaling.[6]

JAK2 JH2 binder-1 is a potent and selective small molecule that binds to the pseudokinase (JH2) domain of JAK2 with a binding affinity (Kd) of 37.1 nM.[8] By targeting the JH2 domain, this compound offers a potential therapeutic strategy to modulate the hyperactivity of JAK2, particularly the oncogenic V617F mutant, while potentially sparing wild-type JAK2 function.[5] This document provides detailed application notes and protocols for the use of **JAK2 JH2** binder-1 in preclinical mouse xenograft models, intended for researchers in oncology and drug development.

Mechanism of Action

JAK2 JH2 binder-1 functions by binding to the ATP-binding site of the JAK2 pseudokinase (JH2) domain.[5][9] While the JH2 domain has little to no catalytic activity, it plays a crucial regulatory role over the adjacent kinase (JH1) domain.[7] In oncogenic mutants like JAK2



V617F, the JH2 domain promotes the hyperactivation of the JH1 domain. By occupying the ATP-binding pocket of JH2, **JAK2 JH2 binder-1** is thought to stabilize an autoinhibitory conformation, thereby reducing the phosphorylation of downstream signaling proteins like STAT5.[8][9] In cellular assays, treatment with 20 µM of **JAK2 JH2 binder-1** for 1-48 hours completely inhibited STAT5 phosphorylation in cells expressing both wild-type and V617F JAK2.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vivo efficacy of **JAK2 JH2 binder-1** in a mouse xenograft model.

Parameter	Details	Reference
Compound	JAK2 JH2 binder-1	[8]
Animal Model	C.B-17 SCID-beige mice	[8][10]
Tumor Model	Subcutaneous xenograft of HEL cells (human erythroleukemia)	[8][10]
Dosage	25 mg/kg	[8][10]
Administration Route	Intravenous (i.v.) injection	[8][10]
Treatment Schedule	3 times per week for 3 weeks	[8][10]
Vehicle	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[8]
Observed Outcome	Significant reduction in tumor volume and inhibition of tumor growth	[8][10]

Experimental Protocols

This section provides a detailed protocol for a mouse xenograft study to evaluate the anti-tumor efficacy of **JAK2 JH2 binder-1**. This protocol is based on the available data for **JAK2 JH2 binder-1** and established methodologies for similar preclinical studies.[8][11][12]



I. Cell Culture and Xenograft Tumor Establishment

Cell Culture:

- Culture HEL 92.1.7 (ATCC® TIB-180™) cells, which are homozygous for the JAK2 V617F mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Animal Model:

- Use female C.B-17 SCID-beige mice, 6-8 weeks of age.
- Allow the mice to acclimate to the facility for at least one week before the start of the experiment.

Tumor Cell Implantation:

- Harvest the HEL cells and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in sterile, serum-free RPMI-1640 medium mixed 1:1 with Matrigel® Basement Membrane Matrix.
- The final cell concentration should be 1 x 108 cells/mL.
- Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (containing 1×10^7 cells) into the right flank of each mouse.

II. Tumor Growth Monitoring and Study Initiation

- Tumor Measurement:
 - Begin monitoring for tumor formation 3-4 days after implantation.



- Measure tumor dimensions (length and width) every 2-3 days using digital calipers.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) /
 2.

Randomization:

• When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

III. Formulation and Administration of JAK2 JH2 binder-1

- Formulation Preparation (prepare fresh for each administration):
 - To prepare a 2.5 mg/mL solution, first dissolve JAK2 JH2 binder-1 in DMSO to create a 25 mg/mL stock solution.
 - $\circ~$ For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix again.
 - Finally, add 450 μL of saline to reach the final volume of 1 mL.[8]

Administration:

- Administer JAK2 JH2 binder-1 at a dose of 25 mg/kg via intravenous injection.
- The vehicle control group should receive an equivalent volume of the vehicle solution.
- Follow the treatment schedule of three times per week for three consecutive weeks.

IV. Monitoring and Endpoint Analysis

- Tumor Growth and Body Weight:
 - Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the study.

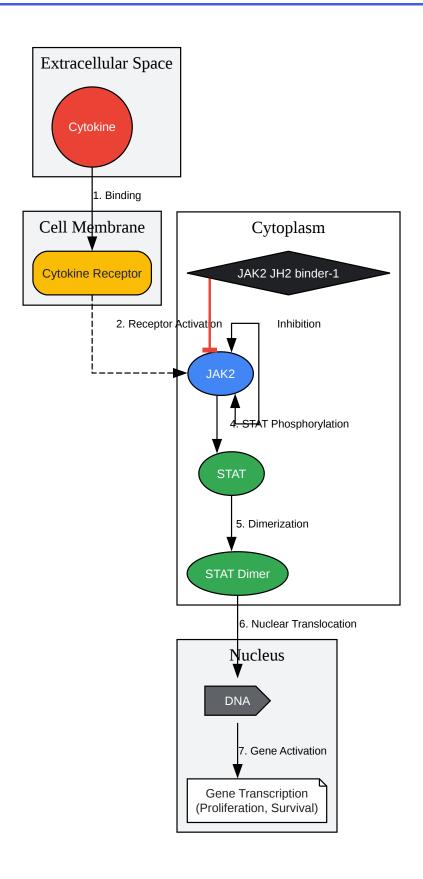


- Body weight is a critical indicator of treatment-related toxicity.
- Endpoint Criteria:
 - The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the 3-week treatment period.
 - Euthanize mice if they show signs of significant toxicity, such as >20% body weight loss,
 or if tumors become ulcerated.
 - At the end of the study, euthanize all remaining animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

Visualizations

Below are diagrams illustrating the JAK-STAT signaling pathway and the experimental workflow for the mouse xenograft study.

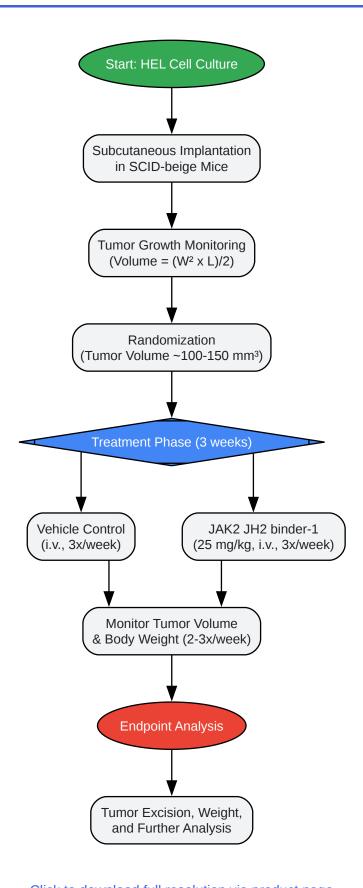




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Caption: The JAK-STAT signaling pathway and the inhibitory action of **JAK2 JH2 binder-1**.





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